molecular formula C13H26O2 B12658381 2-Ethylhexyl 2-methylbutyrate CAS No. 94200-09-6

2-Ethylhexyl 2-methylbutyrate

Cat. No.: B12658381
CAS No.: 94200-09-6
M. Wt: 214.34 g/mol
InChI Key: CQIXPDMUKZPTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl 2-methylbutyrate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of 2-ethylhexanol and 2-methylbutyric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2-methylbutyrate can be synthesized through an esterification reaction between 2-ethylhexanol and 2-methylbutyric acid. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid. The mixture is refluxed, and the ester is formed through the removal of water .

Industrial Production Methods

In industrial settings, the continuous production method is often employed. This involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture undergoes total refluxing, and the crude ester is distilled and purified through a series of distillation steps .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-methylbutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: 2-ethylhexanol and 2-methylbutyric acid with an acid catalyst like p-toluenesulfonic acid.

    Hydrolysis: Water and a base or acid catalyst to break down the ester into its alcohol and acid components.

    Oxidation: Strong oxidizing agents can convert the ester into corresponding acids and alcohols.

    Reduction: Reducing agents can convert the ester back to its alcohol and acid components.

Major Products Formed

    Hydrolysis: 2-ethylhexanol and 2-methylbutyric acid.

    Oxidation: Corresponding acids and alcohols.

    Reduction: 2-ethylhexanol and 2-methylbutyric acid.

Scientific Research Applications

2-Ethylhexyl 2-methylbutyrate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Ethylhexyl 2-methylbutyrate can be compared with other similar esters such as:

These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.

Biological Activity

2-Ethylhexyl 2-methylbutyrate (C13H26O2) is an organic compound classified as a fatty acid ester. It is primarily used in the fragrance and flavor industry due to its pleasant fruity aroma. However, emerging research indicates that it may possess various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C13H26O2
  • Molecular Weight : 214.34 g/mol
  • CAS Number : 94200-09-6
  • IUPAC Name : 2-Ethylhexyl 2-methylbutanoate

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential applications in various fields.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Inhibits growth of Candida albicans and other fungal strains.

A study reported that the compound disrupted bacterial cell membranes, leading to cell lysis and death, which underscores its potential as a natural preservative in food products .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a role in managing conditions characterized by chronic inflammation, such as arthritis .

The mechanisms underlying the biological activities of this compound include:

  • Cell Membrane Interaction : The compound interacts with lipid membranes, altering permeability and leading to cell death in microbes.
  • Cytokine Modulation : It affects signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various esters, including this compound, against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli, showcasing its potential use as a food preservative .

In Vivo Anti-inflammatory Study

In an animal model of induced arthritis, administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundYesYesEffective against bacteria and fungi
Ethyl hexanoateModerateNoLess effective overall
Butyric acidYesModerateKnown for gut health benefits

Properties

CAS No.

94200-09-6

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-ethylhexyl 2-methylbutanoate

InChI

InChI=1S/C13H26O2/c1-5-8-9-12(7-3)10-15-13(14)11(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

CQIXPDMUKZPTPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.